molecular formula C14H13ClN2O3 B8024608 4-Imidazo[1,2-a]pyridin-2-ylbenzoic acid hydrochloride hydrate

4-Imidazo[1,2-a]pyridin-2-ylbenzoic acid hydrochloride hydrate

Cat. No.: B8024608
M. Wt: 292.72 g/mol
InChI Key: NHBLNORTHJEBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Imidazo[1,2-a]pyridin-2-ylbenzoic acid hydrochloride hydrate is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and pharmaceutical chemistry. This compound features an imidazo[1,2-a]pyridine core, which is known for its versatility and potential in drug development due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazo[1,2-a]pyridin-2-ylbenzoic acid hydrochloride hydrate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and controlled synthesis of large quantities. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Imidazo[1,2-a]pyridin-2-ylbenzoic acid hydrochloride hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

4-Imidazo[1,2-a]pyridin-2-ylbenzoic acid hydrochloride hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Imidazo[1,2-a]pyridin-2-ylbenzoic acid hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidine: Shares a similar core structure but differs in the position of nitrogen atoms.

    Imidazo[1,2-a]pyridine derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyridine core.

Uniqueness

4-Imidazo[1,2-a]pyridin-2-ylbenzoic acid hydrochloride hydrate is unique due to its specific substitution pattern and the presence of the benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

4-imidazo[1,2-a]pyridin-2-ylbenzoic acid;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2.ClH.H2O/c17-14(18)11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12;;/h1-9H,(H,17,18);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBLNORTHJEBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C(=O)O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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